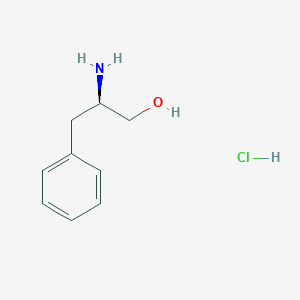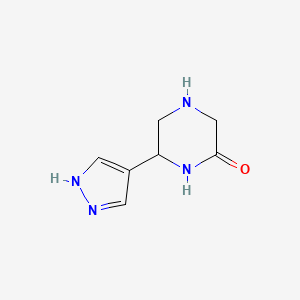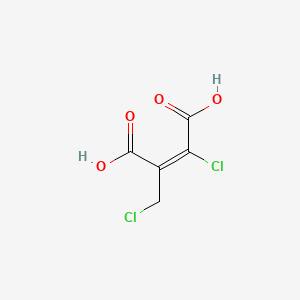
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is an organic compound with the molecular formula C5H4Cl2O4 It is a derivative of butenedioic acid, where two chlorine atoms are substituted at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid typically involves the chlorination of maleic acid or its derivatives. One common method is the reaction of maleic anhydride with chlorine gas in the presence of a catalyst. The reaction conditions usually include a temperature range of 0-50°C and a solvent such as carbon tetrachloride or chloroform to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large reactors where maleic anhydride is continuously fed and chlorinated under controlled conditions. The product is then purified through distillation or crystallization techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives of fumaric acid.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated fumaric acid derivatives.
Reduction: Dechlorinated butenedioic acid derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is used as a reagent for synthesizing other complex organic molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its chlorinated structure can interact with biological molecules, providing insights into the mechanisms of chlorinated organic compounds in biological systems.
Medicine
In medicine, this compound is investigated for its potential use as a precursor in the synthesis of pharmaceutical compounds. Its reactivity and functional groups make it a candidate for developing new drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its chlorinated structure imparts unique properties to the materials, such as increased resistance to degradation and improved mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Maleic acid: A non-chlorinated derivative of butenedioic acid.
Fumaric acid: An isomer of maleic acid with a trans configuration.
Chloromethyl maleic anhydride: A related compound with a similar chlorinated structure.
Uniqueness
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is unique due to its specific chlorination pattern and the presence of both chlorine and carboxylic acid functional groups
Properties
CAS No. |
215226-74-7 |
|---|---|
Molecular Formula |
C5H4Cl2O4 |
Molecular Weight |
198.99 g/mol |
IUPAC Name |
(Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid |
InChI |
InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+ |
InChI Key |
XCQFNBRZFLBACO-NSCUHMNNSA-N |
Isomeric SMILES |
C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl |
Canonical SMILES |
C(C(=C(C(=O)O)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


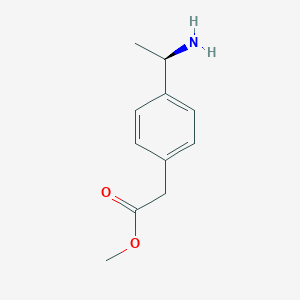
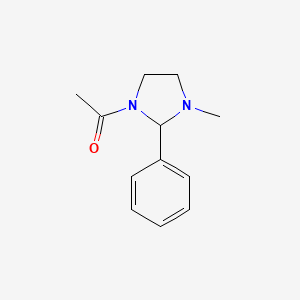

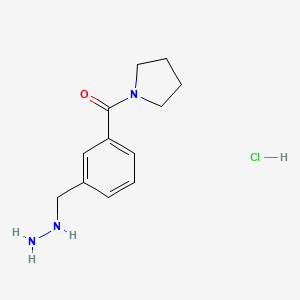
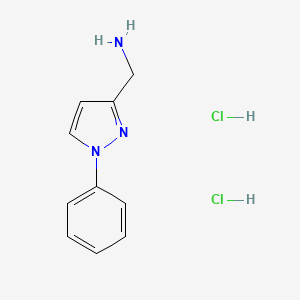

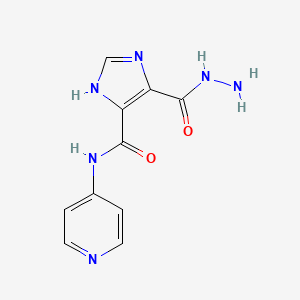
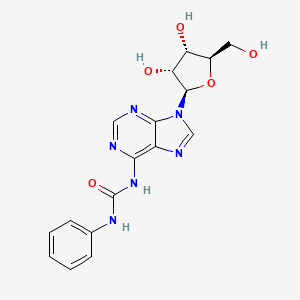
![N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12937596.png)
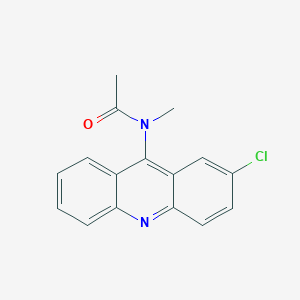
![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)
